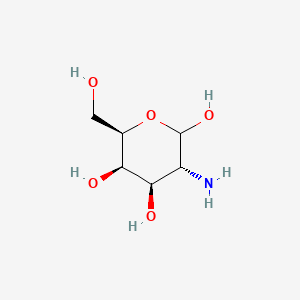

D-Galactosamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043871 | |

| Record name | Galactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-76-6, 7535-00-4 | |

| Record name | Galactopyranose, 2-amino-2-deoxy-, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to D-Galactosamine Hydrochloride for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, experimental applications, and underlying signaling pathways of the potent hepatotoxic agent, D-Galactosamine hydrochloride.

This compound hydrochloride is a synthetic amino sugar that serves as a critical tool in biomedical research, particularly in the study of liver disease. As a derivative of galactose, it is readily taken up by hepatocytes, where it exerts its toxic effects, primarily through the depletion of essential uridine (B1682114) nucleotides. This specific hepatotoxicity makes it an invaluable compound for inducing experimental liver injury in animal models, closely mimicking the pathophysiology of viral hepatitis and acute liver failure in humans. This guide provides a detailed overview of its chemical structure, physicochemical properties, experimental protocols for inducing liver injury, and the intricate signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of the amino sugar this compound. Structurally, it is a galactose molecule where the hydroxyl group at the C-2 position is replaced by an amino group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

The chemical structure of this compound hydrochloride is as follows:

Quantitative Data Summary

A summary of the key quantitative physicochemical properties of this compound hydrochloride is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₄ClNO₅ | [1][2] |

| Molecular Weight | 215.63 g/mol | [1][2] |

| Melting Point | 182-185 °C (decomposes) | [3] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Solubility | ||

| Water | 50 mg/mL | [4][5] |

| DMSO | ~25 mg/mL | [6] |

| Ethanol | ~5 mg/mL | [6] |

| PBS (pH 7.2) | ~10 mg/mL | [6] |

| Specific Rotation [α]D | +94.0° to +98.0° (c=1, H₂O) | [7] |

| CAS Number | 1772-03-8 | [1][2] |

Experimental Protocols for Induction of Acute Liver Failure

This compound hydrochloride is frequently used in combination with lipopolysaccharide (LPS) to induce a robust and reproducible model of acute liver failure (ALF) in rodents. This model is characterized by massive hepatocyte apoptosis and necrosis, accompanied by a strong inflammatory response.[8]

Detailed Methodology for this compound/LPS-Induced Acute Liver Failure in Mice

This protocol outlines a standard procedure for inducing ALF in mice. Researchers should optimize parameters such as dosage and timing based on the specific animal strain and experimental objectives.

Materials:

-

This compound hydrochloride (Sigma-Aldrich or equivalent)

-

Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich or equivalent)

-

Sterile, pyrogen-free 0.9% saline

-

Male C57BL/6J mice (6-8 weeks old)

-

Sterile syringes and needles

Procedure:

-

Preparation of Reagents:

-

Prepare a 20 mg/mL solution of this compound hydrochloride in sterile 0.9% saline. Ensure complete dissolution.

-

Prepare a 10 µg/mL solution of LPS in sterile 0.9% saline.

-

-

Animal Dosing:

-

Monitoring and Sample Collection:

-

Monitor the animals closely for clinical signs of distress.

-

At predetermined time points (e.g., 6, 12, 24 hours post-injection), euthanize the animals.

-

Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and cytokines (TNF-α, IL-6).[8][10]

-

Harvest the liver for histopathological analysis (H&E staining), immunohistochemistry, and molecular analyses (Western blotting, RT-PCR).[8]

-

Signaling Pathways in this compound-Induced Hepatotoxicity

The hepatotoxicity of this compound, particularly when co-administered with LPS, involves a complex interplay of signaling pathways that culminate in hepatocyte death and inflammation.

Experimental Workflow for Investigating this compound/LPS-Induced Liver Injury

The following diagram illustrates a typical experimental workflow for studying the mechanisms of this compound/LPS-induced acute liver failure.

Key Signaling Pathways

1. TNF-α Mediated Apoptosis:

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on Kupffer cells, the resident macrophages in the liver. This interaction triggers the activation of the transcription factor NF-κB, leading to the production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[3]

This compound sensitizes hepatocytes to the cytotoxic effects of TNF-α by depleting uridine triphosphate (UTP), which in turn inhibits the synthesis of RNA and proteins.[6] This transcriptional blockade prevents the expression of anti-apoptotic proteins.

TNF-α binds to its receptor (TNFR1) on the surface of hepatocytes, initiating a signaling cascade that activates caspases, the executioners of apoptosis.[3] This ultimately leads to DNA fragmentation and programmed cell death.

2. Crosstalk with PI3K/Akt/mTOR, JAK/STAT, and Nrf2-NFκB Pathways:

The cellular response to this compound/LPS is further modulated by a complex network of intracellular signaling pathways that influence cell survival, inflammation, and oxidative stress.

-

PI3K/Akt/mTOR Pathway: This pathway is generally pro-survival. Inhibition of the PI3K/Akt/mTOR pathway has been shown to be protective in this compound/LPS-induced ALF, potentially by promoting chaperone-mediated autophagy.[11]

-

JAK/STAT Pathway: Pro-inflammatory cytokines like IL-6, which are elevated in this model, can activate the JAK/STAT pathway, further exacerbating the inflammatory response.[2]

-

Nrf2-NFκB Pathway: There is significant crosstalk between the Nrf2 and NF-κB pathways. Nrf2 is a master regulator of the antioxidant response, while NF-κB is a key driver of inflammation. This compound-induced oxidative stress can activate Nrf2, which in turn can inhibit NF-κB activity, representing a potential protective mechanism.[12]

References

- 1. This compound Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nature and mechanisms of hepatocyte apoptosis induced by this compound/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-administration of lipopolysaccharide and this compound induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound-induced liver injury: Topics by Science.gov [science.gov]

- 8. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 9. atsjournals.org [atsjournals.org]

- 10. LPS pretreatment ameliorates this compound/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of PI3K/AKt/mTOR signaling pathway protects against this compound/lipopolysaccharide-induced acute liver failure by chaperone-mediated autophagy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dawn of a Crucial Amino Sugar: A Technical Guide to the Discovery and First Synthesis of D-Galactosamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal moments in the history of D-galactosamine, a pivotal amino sugar in glycobiology and biomedical research. We delve into its initial discovery and isolation from natural sources, and the first successful chemical synthesis, offering a detailed look at the foundational experimental work. This document is intended to serve as a comprehensive resource, presenting key data in a structured format, outlining detailed experimental protocols, and visualizing complex biological pathways.

Discovery and Isolation of this compound

This compound, also known as chondrosamine, was first isolated from chondroitin (B13769445) sulfate (B86663) by Phoebus A. Levene and Frederick B. La Forge in 1914.[1][2] Their work, detailed in a series of papers in the Journal of Biological Chemistry, established this compound as a novel hexosamine, distinct from the already known glucosamine.

Initial Characterization

Physicochemical Properties

The early characterization of this compound hydrochloride provided the first quantitative data for this new compound.

| Property | Value (Levene and La Forge, 1914) |

| Melting Point | 180 °C (decomposes) |

| Specific Rotation ([α]D) | +124° → +93° (in water) |

| Crystalline Form | Short, thick prisms |

Table 1: Early Physicochemical Data for this compound Hydrochloride.

Experimental Protocol for Isolation from Cartilage (Modernized)

Objective: To extract and purify chondroitin sulfate from cartilaginous tissue.

Materials:

-

Cartilaginous tissue (e.g., bovine trachea, shark cartilage)

-

Protease (e.g., papain, alcalase)

-

Phosphate (B84403) buffer (pH 7.3)

-

Ethanol

-

Sodium chloride

-

Cetylpyridinium chloride (CPC)

-

Diatomaceous earth

-

Dialysis tubing

Procedure:

-

Tissue Preparation: The cartilage is cleaned of non-cartilaginous tissue, minced, and dehydrated with acetone. The dried tissue is then ground into a powder.

-

Proteolytic Digestion: The cartilage powder is suspended in a phosphate buffer containing a protease such as papain or alcalase. The mixture is incubated at an optimal temperature (e.g., 53°C) for an extended period (e.g., 8 hours) to digest the protein matrix and liberate the glycosaminoglycans.

-

Clarification: The digest is clarified by centrifugation or filtration through diatomaceous earth to remove insoluble material.

-

Precipitation of Glycosaminoglycans: The crude glycosaminoglycans are precipitated from the supernatant by the addition of ethanol. The precipitate is collected by centrifugation.

-

Purification with Cetylpyridinium Chloride (CPC): The crude glycosaminoglycan precipitate is redissolved in a salt solution (e.g., 0.2 M NaCl) and treated with CPC. The CPC forms insoluble complexes with the anionic glycosaminoglycans, which are then collected by centrifugation.

-

Fractional Solubilization: The chondroitin sulfate is selectively solubilized from the CPC complex by washing with increasing concentrations of NaCl. Chondroitin sulfate typically solubilizes at a specific salt concentration, allowing for its separation from other glycosaminoglycans.

-

Ethanol Precipitation and Dialysis: The purified chondroitin sulfate is precipitated from the salt solution with ethanol, redissolved in water, and extensively dialyzed against deionized water to remove salts and other small molecules.

-

Lyophilization: The purified chondroitin sulfate solution is lyophilized to obtain a dry powder.

-

Hydrolysis to this compound: The purified chondroitin sulfate is then hydrolyzed with a strong acid (e.g., 2M HCl) at high temperature (e.g., 100°C) for several hours to break the glycosidic bonds and release this compound.

-

Purification of this compound: The hydrolysate is neutralized, and this compound is purified by techniques such as ion-exchange chromatography.

Workflow for Chondroitin Sulfate Isolation

Figure 1: A generalized workflow for the isolation of this compound from cartilaginous tissue.

First Chemical Synthesis of this compound

The first constitutional synthesis of this compound (as chondrosamine) was reported by S. P. James, F. Smith, M. Stacey, and L. F. Wiggins in 1946 in the Journal of the Chemical Society.[3] Their work provided a crucial chemical proof of the structure of this compound and opened the door for the synthesis of its derivatives for further study.

Synthetic Strategy

A Representative Modern Synthesis of this compound from D-Glucosamine

To provide a detailed experimental protocol, a more recent and accessible synthesis of this compound from a readily available starting material, D-glucosamine, is presented below. This method utilizes a stereochemical inversion at the C-4 position.

Objective: To synthesize this compound from D-glucosamine.

Materials:

-

Allyl 2-benzamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside

-

Methanesulfonyl chloride

-

Sodium benzoate (B1203000)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (B78521) in methanol (B129727)

-

Acetic anhydride (B1165640)

Procedure:

-

Mesylation of the Starting Material: Allyl 2-benzamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside is dissolved in pyridine and cooled to 0°C. Methanesulfonyl chloride is added, and the reaction is allowed to proceed for several hours. The resulting 4,6-di-O-mesyl derivative is then isolated.

-

Nucleophilic Substitution with Inversion: The dimesyl derivative is dissolved in DMF, and sodium benzoate is added. The mixture is heated to induce an SN2 reaction at the C-4 position. The benzoate anion acts as a nucleophile, displacing the mesyl group and inverting the stereochemistry at C-4.

-

Removal of Protecting Groups: The resulting galacto-configured product is then treated with sodium hydroxide in methanol to remove the benzoate and any remaining mesyl groups.

-

Acetylation: The free hydroxyl groups are acetylated using acetic anhydride in pyridine to yield the peracetylated derivative.

-

Final Deprotection: The remaining protecting groups (allyl, benzyl (B1604629), and benzamido) are removed through a series of reactions, such as ozonolysis or isomerization followed by acid hydrolysis for the allyl group, hydrogenolysis for the benzyl group, and strong acid or base hydrolysis for the benzamido group, to yield this compound.

Simplified Synthetic Pathway

Figure 2: A simplified representation of a synthetic route to a this compound derivative from a D-glucosamine derivative.

Biological Significance: this compound-Induced Hepatotoxicity Signaling

This compound is widely used in biomedical research to induce a model of acute liver failure that mimics viral hepatitis. Its hepatotoxic effects are mediated by specific signaling pathways that lead to hepatocyte apoptosis and inflammation.

Mechanism of Action

This compound is metabolized in the liver, leading to the depletion of uridine (B1682114) triphosphate (UTP). This inhibits the synthesis of RNA and glycoproteins, causing cellular stress and initiating apoptotic pathways. When co-administered with lipopolysaccharide (LPS), a potent inflammatory agent, the liver injury is exacerbated.

Key Signaling Pathways

The administration of this compound and LPS activates several key signaling cascades:

-

Death Receptor Pathway: LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). TNF-α binds to its receptor (TNFR1) on hepatocytes, activating the extrinsic pathway of apoptosis through the Fas/FasL system and caspase-8.

-

NF-κB and MAPK Pathways: The activation of TLR4 also triggers the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways further amplify the inflammatory response, leading to the production of more inflammatory cytokines and reactive oxygen species (ROS).

-

p53-Dependent Apoptosis: Cellular stress induced by this compound can lead to the upregulation of the tumor suppressor protein p53. p53, in turn, can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the activation of the intrinsic pathway of apoptosis via caspase-9.

This compound/LPS-Induced Hepatotoxicity Signaling Pathway

References

- 1. Chondroitin sulfates and their binding molecules in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dokumen.pub [dokumen.pub]

- 3. 130. The action of alkaline reagents on 2 : 3-1 : 6- and 3 : 4-1 : 6-dianhydro β-talose. A constitutional synthesis of chondrosamine and other amino-sugar derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

D-Galactosamine: A Naturally Occurring Amino Sugar at the Crossroads of Metabolism and Cellular Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactosamine (GalN) is a naturally occurring amino sugar, an analogue of galactose, that plays a fundamental role in the biosynthesis of essential macromolecules, including glycoproteins and glycolipids.[1][2][3] Endogenously synthesized, it is a key component of various glycoconjugates that mediate critical cellular processes such as cell-cell communication, immune responses, and signal transduction.[1] However, exogenous administration of this compound, particularly at high doses, reveals a potent and specific hepatotoxicity, making it an invaluable tool in experimental models of liver injury and failure. This technical guide provides a comprehensive overview of this compound, delving into its natural occurrence, metabolic pathways, and the molecular mechanisms underlying its physiological and pathological effects. Detailed experimental protocols for inducing and analyzing this compound-mediated hepatotoxicity are presented, alongside a quantitative summary of its biochemical and physicochemical properties. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize and understand the multifaceted nature of this compound in biomedical research.

Natural Occurrence and Biological Significance

This compound is not merely a laboratory reagent but an integral component of various biological structures. Its presence is crucial for the function of several important biomolecules.

Glycoproteins

This compound is a key constituent of certain glycoprotein (B1211001) hormones, including:

-

Follicle-Stimulating Hormone (FSH): A gonadotropin essential for regulating reproductive processes.[2][3]

-

Luteinizing Hormone (LH): Another gonadotropin that plays a critical role in ovulation and testosterone (B1683101) production.[2][3]

The carbohydrate moieties of these hormones, which contain N-acetylgalactosamine (the acetylated form of this compound), are vital for their biological activity, receptor binding, and circulatory half-life.[3]

Glycolipids

This compound is also a component of various glycolipids, which are integral to cell membranes and play roles in cell recognition and signaling. A notable example is galactosylceramide (GalCer) and its derivatives, which are abundant in the myelin sheath of nerve cells and are crucial for its structure and function.[4][5]

Distribution

Endogenous this compound, as part of larger glycoconjugates, is found in various organisms and tissues. It has been identified in humans, other mammals, and even in microorganisms like Escherichia coli.[6] Its N-acetylated form, N-acetyl-D-galactosamine, is a component of sensory nerve structures.[3] Furthermore, this compound has been reported in plants such as Glycine max (soybean) and Cannabis sativa.[6]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₅ | [2] |

| Molar Mass | 179.17 g/mol | [2] |

| Melting Point | 182-185 °C (hydrochloride salt) | [7] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water (50 mg/mL) | [8] |

| CAS Number | 7535-00-4 | [2] |

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver through a pathway analogous to that of galactose, known as the Leloir pathway .

Enzymatic Conversion

The metabolism of this compound involves a series of enzymatic steps that convert it into a substrate for glycoconjugate synthesis.

Caption: Metabolic conversion of this compound via the Leloir pathway.

The key enzymatic reactions are:

-

Phosphorylation: Galactokinase phosphorylates this compound to form Galactosamine-1-Phosphate.

-

Uridylation: Galactose-1-Phosphate Uridylyltransferase catalyzes the reaction of Galactosamine-1-Phosphate with UDP-glucose to produce UDP-Galactosamine and glucose-1-phosphate.[2]

-

Incorporation: UDP-Galactosamine then serves as a donor substrate for various glycosyltransferases, which incorporate the galactosamine moiety into growing oligosaccharide chains of glycoproteins and glycolipids.

This compound as a Tool for Inducing Liver Injury

The hepatotoxic properties of this compound are exploited to create reliable and reproducible animal models of acute liver failure, which closely mimic human viral hepatitis.[9]

Mechanism of Hepatotoxicity

The administration of high doses of this compound leads to a cascade of events within hepatocytes, culminating in cell death.

Caption: Signaling cascade of this compound-induced hepatotoxicity.

The primary mechanism involves the depletion of uridine triphosphate (UTP) . The rapid conversion of this compound to UDP-Galactosamine "traps" uridine in the form of UDP-amino sugars, leading to a significant decrease in the intracellular UTP pool.[2] This UTP deficiency has several downstream consequences:

-

Inhibition of Macromolecular Synthesis: UTP is essential for the synthesis of RNA and, consequently, proteins. Its depletion halts these vital cellular processes.[10]

-

Endoplasmic Reticulum (ER) Stress: The inhibition of protein synthesis and glycosylation leads to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response and ER stress.

-

Oxidative Stress: this compound-induced liver injury is associated with the generation of reactive oxygen species, leading to oxidative stress and cellular damage.[11]

-

Apoptosis: The culmination of these cellular stresses activates apoptotic pathways, leading to programmed cell death of hepatocytes.[11] When co-administered with lipopolysaccharide (LPS), this compound sensitizes the liver to the effects of endotoxins, leading to a massive inflammatory response and fulminant hepatic failure.[11]

Experimental Protocols

The this compound model of liver injury is widely used in preclinical research. The following provides a generalized protocol for inducing acute liver failure in rats.

This compound-Induced Acute Liver Failure in Rats

Objective: To induce a reproducible model of acute liver failure.

Materials:

-

This compound hydrochloride (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Syringes and needles for intraperitoneal injection

-

Equipment for blood collection and tissue harvesting

Methodology:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week prior to the experiment.

-

Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile 0.9% saline to a final concentration of 200 mg/mL.[12] Prepare the solution fresh on the day of the experiment.

-

Induction of Liver Injury: Administer a single intraperitoneal (i.p.) injection of the this compound solution at a dose of 400 mg/kg to 1.4 g/kg body weight.[7][9][12] The control group should receive an equivalent volume of sterile saline.

-

Monitoring: Observe the animals for clinical signs of liver failure, such as lethargy, piloerection, and jaundice.

-

Sample Collection: At predetermined time points (e.g., 12, 24, 48, 72, and 120 hours) post-injection, anesthetize the animals and collect blood via cardiac puncture for biochemical analysis.[7] Subsequently, perfuse the liver with cold saline and harvest tissue for histological and molecular analyses.

This compound/LPS Co-administration Model

For a more severe and rapid model of fulminant hepatic failure, this compound is often co-administered with lipopolysaccharide (LPS).

Methodology:

-

Follow steps 1 and 2 from the this compound-only protocol.

-

Induction: Administer an i.p. injection of this compound (e.g., 700 mg/kg) followed shortly by an i.p. injection of LPS (e.g., 10-35 µg/kg).[11][13]

-

Monitoring and Sample Collection: The onset of liver failure is much more rapid in this model. Sample collection is typically performed within 6-10 hours post-injection.[11]

Experimental Workflow

Caption: A generalized workflow for this compound-induced liver injury studies.

Quantitative Data and Analysis

The severity of this compound-induced liver injury is assessed through various biochemical and histological markers.

Biochemical Markers of Liver Injury

The following table summarizes typical changes in serum biochemical markers following this compound administration in rats.

| Parameter | Control Group (Typical Value) | D-GalN Treated Group (Fold Change) | Time Point | Reference |

| Alanine Aminotransferase (ALT) | 30-50 U/L | Significant Increase (p<0.001) | 48 hours | [12] |

| Aspartate Aminotransferase (AST) | 80-120 U/L | Significant Increase (p<0.0001) | 48 hours | [12] |

| Total Bilirubin | 0.1-0.5 mg/dL | Significant Increase (p<0.004) | 48 hours | [12] |

| Albumin | 3.5-4.5 g/dL | Significant Decrease (p<0.001) | 48 hours | [12] |

| Factor V | >70% | Significant Decrease (<30%) | 24 hours | [14] |

| Prothrombin Time (INR) | ~1.0 | Significant Increase (>6.5) | 12 hours | [14] |

Quantitative Data from this compound/LPS Mouse Models

This table presents data from studies using a combination of this compound and LPS in mice.

| D-GalN Dose | LPS Dose | Time Point | Serum ALT (U/L) | Serum AST (U/L) | Reference |

| 700 mg/kg | 35 µg/kg | 8 hours | >1000 | >1500 | [13] |

| 800 µg/g | 100 ng/g | 8 hours | Significantly Increased | - | [15] |

Conclusion

This compound is a multifaceted amino sugar with significant implications for both fundamental biology and translational research. As a natural component of vital glycoconjugates, it underscores the importance of glycosylation in cellular function. Conversely, its potent and specific hepatotoxicity provides an indispensable tool for modeling human liver diseases and for the development and testing of novel therapeutic interventions. A thorough understanding of its metabolism, mechanism of action, and the nuances of its application in experimental models, as detailed in this guide, is paramount for researchers seeking to leverage the unique properties of this remarkable molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Galactosamine - Wikipedia [en.wikipedia.org]

- 3. biologyonline.com [biologyonline.com]

- 4. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 6. This compound | C6H13NO5 | CID 24154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. youtube.com [youtube.com]

- 9. Preventive Effect of 6-shogaol on this compound Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on the golgi apparatus. Cumulative inhibition of protein and glycoprotein secretion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nature and mechanisms of hepatocyte apoptosis induced by this compound/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acteoside inhibits apoptosis in this compound and lipopolysaccharide-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Etoposide prevents apoptosis in mouse liver with this compound/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-Galactosamine Metabolism in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-galactosamine (GalN) is an amino sugar analog of galactose that is extensively used in experimental models to induce acute liver injury that closely mimics viral hepatitis in humans. Its hepatotoxicity is highly specific to liver parenchymal cells (hepatocytes) due to their unique metabolic machinery for galactose. Understanding the biochemical pathway of this compound metabolism is crucial for elucidating the mechanisms of liver injury and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the core metabolic pathway of this compound in hepatocytes, its toxicological implications, and detailed experimental protocols for its study.

The Core Biochemical Pathway of this compound Metabolism

Upon entering hepatocytes, this compound is shunted into a pathway analogous to the Leloir pathway of galactose metabolism. This metabolic trapping of this compound and its derivatives is the primary trigger for its hepatotoxic effects. The key enzymatic steps are outlined below.

-

Phosphorylation of this compound: The initial step involves the phosphorylation of this compound to this compound-1-phosphate (GalN-1-P) by the enzyme galactokinase (GALK) , utilizing ATP as the phosphate (B84403) donor.

-

Formation of UDP-Galactosamine: this compound-1-phosphate is then converted to UDP-galactosamine by UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase (GALT) . This reaction consumes UDP-glucose and produces glucose-1-phosphate.

-

Epimerization to UDP-Glucosamine: UDP-galactosamine can be subsequently epimerized to UDP-glucosamine by UDP-galactose 4'-epimerase (GALE) .

Mechanism of this compound-Induced Hepatotoxicity

The hepatotoxicity of this compound stems from its ability to deplete the intracellular pool of uridine triphosphate (UTP). The metabolic trapping of uridine phosphates in the form of UDP-amino sugars disrupts essential cellular processes.

The accumulation of UDP-hexosamines acts as a "uridine trap," leading to a significant decrease in the cellular concentration of UTP.[1][2][3] UTP is a vital precursor for the synthesis of RNA and is also required for the formation of UDP-glucose, which is essential for glycogen (B147801) synthesis and glucuronidation reactions. The profound depletion of UTP results in the inhibition of RNA and protein synthesis, leading to cellular dysfunction and eventually cell death through apoptosis and necrosis.[1][4]

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on enzyme kinetics and metabolite concentrations related to this compound metabolism in hepatocytes. It is important to note that specific kinetic parameters for this compound and its derivatives are not as extensively characterized as those for their galactose counterparts.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Galactokinase (GALK) | D-Galactose | 0.95 mmol/L | 2.7 mmol/min | Human Liver | [5] |

| This compound | Data not readily available | Data not readily available | |||

| UDP-Glucose:Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate | Data not readily available | Data not readily available | ||

| This compound-1-Phosphate | Low affinity reported | Slow conversion reported | Rat Liver | [6] | |

| UDP-Galactose 4'-Epimerase (GALE) | UDP-Galactose | Data not readily available | Data not readily available | ||

| UDP-Galactosamine | Yes, activity confirmed | Data not readily available | Human, Drosophila | [7] |

Table 2: Intracellular Metabolite Concentrations After this compound Administration

| Metabolite | Condition | Concentration (nmol/mg protein) | Fold Change | Time Point | Cell Type/Tissue | Reference |

| UTP | Control (Young Rats) | ~1.2 | - | 2 hours | Rat Liver | [8] |

| D-GalN (Young Rats) | ~0.54 | ↓ 55% | 2 hours | Rat Liver | [8] | |

| Control (Aged Rats) | ~0.86 | - | 2 hours | Rat Liver | [8] | |

| D-GalN (Aged Rats) | ~0.09 | ↓ 89% | 2 hours | Rat Liver | [8] | |

| UDP-Sugars | Control (Young Rats) | Baseline | - | 2 hours | Rat Liver | [8] |

| D-GalN (Young Rats) | Increased | ↑ 189% | 2 hours | Rat Liver | [8] | |

| Control (Aged Rats) | Baseline | - | 2 hours | Rat Liver | [8] | |

| D-GalN (Aged Rats) | Increased | ↑ 305% | 2 hours | Rat Liver | [8] | |

| This compound-1-Phosphate | D-GalN treated | High levels accumulate | - | - | Rat Liver | [6] |

Detailed Experimental Protocols

Isolation of Primary Hepatocytes from Rodents

This protocol is a standard two-step collagenase perfusion method, widely considered the gold standard for obtaining high-viability hepatocytes.

Materials:

-

Perfusion Buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, supplemented with 0.5 mM EGTA)

-

Digestion Buffer (e.g., Williams' Medium E with 0.05% w/v Collagenase Type IV)

-

Wash Medium (e.g., Williams' Medium E with 10% FBS)

-

Peristaltic pump and tubing

-

Surgical instruments

-

70 µm cell strainer

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform a midline laparotomy to expose the peritoneal cavity.

-

Cannulate the portal vein and begin perfusion with pre-warmed (37°C) Perfusion Buffer at a flow rate of 5-10 mL/min to flush out the blood.

-

Once the liver is blanched, switch the perfusion to the pre-warmed Digestion Buffer.

-

Continue perfusion for 10-15 minutes, or until the liver becomes soft and digested.

-

Excise the liver and transfer it to a sterile petri dish containing cold Wash Medium.

-

Gently tease the liver apart with forceps to release the hepatocytes.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C to pellet the hepatocytes.

-

Remove the supernatant and gently resuspend the hepatocyte pellet in fresh, cold Wash Medium.

-

Repeat the centrifugation and wash steps two more times.

-

After the final wash, resuspend the cells in the desired culture medium.

-

Determine cell viability and yield using a hemocytometer and trypan blue exclusion.

Spectrophotometric Assay for Galactokinase (GALK) Activity

This is a coupled enzyme assay that indirectly measures GALK activity by monitoring the consumption of NADH.

Principle:

Galactokinase: this compound + ATP → this compound-1-Phosphate + ADP Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The decrease in absorbance at 340 nm due to the oxidation of NADH is proportional to the galactokinase activity.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 1 mM DTT

-

100 mM ATP

-

200 mM Phosphoenolpyruvate (PEP)

-

10 mM NADH

-

Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix (sufficient units)

-

500 mM this compound

-

Hepatocyte lysate

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, ATP, PEP, NADH, and the PK/LDH enzyme mix.

-

Add hepatocyte lysate to the reaction mixture and incubate for 5 minutes at 37°C to allow for the consumption of any endogenous pyruvate.

-

Initiate the reaction by adding this compound.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes in a spectrophotometer with temperature control at 37°C.

-

Calculate the rate of NADH consumption from the linear portion of the curve.

-

One unit of galactokinase activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of this compound per minute under the specified conditions.

HPLC Analysis of UDP-Sugars

This protocol outlines a method for the extraction and quantification of UDP-sugars from hepatocytes using High-Performance Liquid Chromatography (HPLC).

Sample Preparation:

-

Harvest hepatocytes and wash twice with ice-cold PBS.

-

Extract the metabolites by adding ice-cold 0.4 M perchloric acid.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant by adding a calculated amount of 3 M K₂CO₃.

-

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

The resulting supernatant contains the nucleotide sugars and can be stored at -80°C until analysis.

HPLC Conditions:

-

Column: A strong anion exchange (SAX) column is typically used.

-

Mobile Phase: A gradient of ammonium (B1175870) phosphate buffer is commonly employed. For example:

-

Mobile Phase A: 10 mM KH₂PO₄, pH 2.8

-

Mobile Phase B: 500 mM KH₂PO₄, pH 3.5

-

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 262 nm.

-

Quantification: Compare the peak areas of the samples to those of known standards for UDP-glucose, UDP-galactose, UDP-glucosamine, and UDP-galactosamine.

Conclusion

The metabolism of this compound in hepatocytes provides a powerful model for studying acute liver injury. The well-defined biochemical pathway, culminating in the depletion of UTP and subsequent inhibition of macromolecular synthesis, offers clear targets for investigating hepatoprotective strategies. The experimental protocols provided in this guide serve as a starting point for researchers to explore the intricacies of this toxicological model. Further research is warranted to fully elucidate the kinetic parameters of the involved enzymes with this compound-derived substrates and to precisely quantify the dynamic changes in all relevant intracellular metabolites. This will undoubtedly contribute to a more complete understanding of the pathogenesis of this compound-induced hepatitis and aid in the development of novel therapeutic approaches for liver diseases.

References

- 1. Kinetic studies with liver galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Response of isolated rat hepatocytes to this compound and uridine. | Semantic Scholar [semanticscholar.org]

- 3. Stork: Response of isolated rat hepatocytes to this compound and uridine [storkapp.me]

- 4. The model of this compound-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. web-api.polscientific.com [web-api.polscientific.com]

- 8. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uridine Sink: A Technical Guide to D-Galactosamine-Induced UTP Depletion

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactosamine (D-GalN), a hepatotoxic amino sugar, is a widely utilized experimental tool to induce liver injury that histologically mimics viral hepatitis. A key initiating event in D-GalN-induced hepatotoxicity is the profound and selective depletion of the intracellular pool of uridine (B1682114) triphosphate (UTP). This technical guide provides an in-depth exploration of the core mechanism by which D-GalN sequesters uridine nucleotides, leading to a cascade of cellular dysfunction. We will detail the metabolic pathway, present quantitative data on nucleotide pool alterations, outline key experimental protocols, and provide visual representations of the involved biochemical and experimental processes.

The Metabolic Trap: The Biochemical Pathway of this compound Metabolism

This compound exerts its primary toxic effect by exploiting the cellular machinery for galactose metabolism, specifically the Leloir pathway. Upon entering hepatocytes, D-GalN is rapidly metabolized, leading to the "trapping" of uridine monophosphate (UMP) in the form of UDP-amino sugars. This sequestration effectively creates a sink for uridine nucleotides, leading to a rapid decline in cellular UTP levels.

The metabolic conversion of D-GalN proceeds through the following key enzymatic steps:

-

Phosphorylation: this compound is first phosphorylated by galactokinase (GALK) to form this compound-1-phosphate (GalN-1-P), consuming one molecule of ATP.

-

Uridylylation: The key UTP-consuming step is catalyzed by UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase (GALT) . This enzyme transfers a UMP moiety from UDP-glucose to GalN-1-P, forming UDP-galactosamine and glucose-1-phosphate. However, under conditions of high GalN-1-P, the enzyme can also directly utilize UTP to form UDP-galactosamine and pyrophosphate.[1] The accumulation of GalN-1-P competitively inhibits UDP-glucose pyrophosphorylase, further disrupting nucleotide sugar metabolism.[2][3]

-

Acetylation and Epimerization: UDP-galactosamine can be further metabolized to UDP-N-acetylgalactosamine. These UDP-amino sugars accumulate in the cell, effectively sequestering the uridine component and preventing its regeneration back into the UTP pool.[4][5][6]

The net result is a dramatic and selective depletion of UTP, while other nucleotide triphosphate pools, such as ATP and GTP, remain largely unaffected initially.[7] This UTP deficiency has profound consequences for cellular function, including the inhibition of RNA and protein synthesis, as these processes are critically dependent on UTP for the synthesis of RNA precursors and for the glycosylation of proteins.[8][9]

Quantitative Effects of this compound on Hepatic Nucleotide Pools

The administration of D-GalN leads to a rapid and significant alteration in the concentrations of uridine nucleotides and their derivatives within the liver. The following table summarizes quantitative data from studies in rats, illustrating the magnitude of these changes.

| Parameter | Control | This compound Treated | Fold Change | Reference |

| UTP Content | ||||

| Young Rats | 100% | 45% of control | -55% | [7] |

| Adult Rats | 100% | 35% of control | -65% | [7] |

| Old Rats | 72% of young control | 11% of control | -89% | [7] |

| Rat Liver (3 hrs post-D-GalN) | 100% | <10% of normal | > -90% | [10] |

| UDP-Sugars Content | ||||

| Young Rats | 100% | 289% of control | +189% | [7] |

| Adult Rats | 100% | 275% of control | +175% | [7] |

| Old Rats | 100% | 405% of control | +305% | [7] |

These data clearly demonstrate the potent and age-dependent effect of D-GalN on UTP depletion and the corresponding accumulation of UDP-sugars.

Experimental Protocols

Reproducible induction of UTP depletion and subsequent liver injury with D-GalN requires standardized experimental protocols. Below are methodologies for key experiments.

In Vivo Model of this compound-Induced Liver Injury

This protocol describes the induction of acute liver injury in rats using D-GalN.

-

Animals: Male Wistar rats (180-200 g) are commonly used.[11]

-

Reagents:

-

This compound (Sigma-Aldrich)

-

Sterile physiological saline (0.9% NaCl)

-

-

Procedure:

-

Prepare a fresh solution of D-GalN in physiological saline. A typical concentration for intraperitoneal injection is 200 mg/ml.[12]

-

Administer D-GalN via intraperitoneal (i.p.) injection at a dose of 400 mg/kg body weight.[11] For a more severe model of fulminant hepatic failure, D-GalN (700-800 mg/kg) is often co-administered with lipopolysaccharide (LPS, 10-500 µg/kg).[8][13]

-

Animals are typically sacrificed at various time points (e.g., 2, 6, 12, 24, 48 hours) post-injection to assess the progression of liver injury.[12]

-

Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).

-

Perfuse the liver with ice-cold saline and excise portions for histopathological analysis and biochemical assays (e.g., UTP quantification).

-

Quantification of UTP Levels by HPLC

This protocol outlines a method for the sensitive quantification of UTP in liver tissue based on enzymatic conversion and HPLC analysis.[14][15]

-

Principle: UTP is quantified by its reaction with 14C-labeled glucose-1-phosphate ([14C]Glc-1-P) catalyzed by UDP-glucose pyrophosphorylase (UGP). The product, [14C]UDP-glucose, is then separated and quantified by HPLC. The inclusion of inorganic pyrophosphatase drives the reaction to completion.

-

Reagents:

-

Liver tissue extract (e.g., perchloric acid extract)

-

UDP-glucose pyrophosphorylase

-

Inorganic pyrophosphatase

-

[14C]Glucose-1-Phosphate

-

UTP standards

-

HPLC system with a suitable anion-exchange column and radiochemical detector.

-

-

Procedure:

-

Sample Preparation: Homogenize frozen liver tissue in perchloric acid and neutralize the extract.

-

Enzymatic Reaction: Incubate the liver extract with UGP, inorganic pyrophosphatase, and [14C]Glc-1-P in an appropriate buffer (e.g., DMEM/HEPES, pH 8.0) for 60 minutes.[15]

-

Reaction Termination: Stop the reaction by boiling the samples for 1 minute.[15]

-

HPLC Analysis:

-

Inject the reaction mixture onto an anion-exchange HPLC column.

-

Separate [14C]UDP-glucose from unreacted [14C]Glc-1-P using a suitable gradient.

-

Quantify the amount of [14C]UDP-glucose formed using a radiochemical detector.

-

-

Quantification: Calculate the UTP concentration in the original sample by comparing the amount of [14C]UDP-glucose formed to a standard curve generated with known concentrations of UTP.

-

Conclusion

The mechanism of this compound-induced UTP depletion is a classic example of a "metabolic trap," where the diversion of a key metabolite into a specific pathway leads to a profound deficiency with significant pathological consequences. Understanding this mechanism at a technical level is crucial for researchers utilizing this model to study acute liver failure, as well as for drug development professionals investigating potential hepatotoxic liabilities of new chemical entities that may interfere with nucleotide metabolism. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for designing and interpreting studies in this field.

References

- 1. Galactosamine - Wikipedia [en.wikipedia.org]

- 2. imrpress.com [imrpress.com]

- 3. Studies on the mechanism of galactosamine-1-phosphate and its inhibition of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. The metabolism of this compound and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolism of this compound and N-acetyl-d-galactosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nature and mechanisms of hepatocyte apoptosis induced by this compound/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [논문]The Trapping of Uridine Phosphates byD‐Galactosamine,D‐Glucosamine, and 2‐Deoxy‐D‐galactose : A Study on the Mechanism of Galactosamine Hepatitis [scienceon.kisti.re.kr]

- 11. Preventive Effect of 6-shogaol on this compound Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Galactosamine in Glycoprotein and Glycolipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactosamine (D-GalN) is a potent hepatotoxic amino sugar that serves as a critical tool in biomedical research, particularly in the study of liver injury and the intricate pathways of glycan biosynthesis. Its administration leads to a significant disruption of glycoprotein (B1211001) and glycolipid synthesis, primarily through the depletion of essential uridine (B1682114) nucleotides. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying D-GalN's effects, detailed experimental protocols for its use in in vivo and in vitro models, and a quantitative summary of its impact on key metabolic parameters. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a clear visual representation of the complex processes involved. This document is intended to be a comprehensive resource for researchers leveraging D-GalN to investigate glycosylation, develop therapeutic interventions for liver diseases, and explore the fundamental roles of glycoproteins and glycolipids in cellular function.

Introduction

Glycoproteins and glycolipids are fundamental components of cellular membranes and play crucial roles in a myriad of biological processes, including cell-cell recognition, signal transduction, and immune responses. The synthesis of these complex macromolecules is a highly regulated process that relies on the availability of nucleotide sugars as donor substrates for glycosyltransferases. This compound, a galactose analog, has been instrumental in elucidating these synthetic pathways due to its specific and potent inhibitory effects on the liver. By interfering with the metabolism of uridine nucleotides, D-GalN provides a valuable model for studying the consequences of impaired glycosylation.

Mechanism of Action: The Uridine Trap

The primary mechanism by which this compound disrupts glycoprotein and glycolipid synthesis is through a phenomenon known as the "uridine trap." Following its entry into hepatocytes, D-GalN is metabolized via the Leloir pathway, which is normally responsible for galactose metabolism.

-

Phosphorylation: this compound is first phosphorylated by galactokinase to form this compound-1-phosphate.

-

Uridylation: Subsequently, UDP-glucose:galactose-1-phosphate uridylyltransferase catalyzes the reaction between this compound-1-phosphate and uridine triphosphate (UTP), producing UDP-galactosamine and glucose-1-phosphate.

An In-depth Technical Guide to Early Studies on D-Galactosamine Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on D-Galactosamine (D-GalN) induced hepatotoxicity. The early investigations, primarily from the late 1960s through the 1970s, established D-GalN as a critical tool for modeling liver disease in experimental animals, paving the way for a deeper understanding of liver pathophysiology. This document synthesizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the core mechanisms and workflows.

Core Mechanism: The Uridine (B1682114) Trap Hypothesis

The seminal work of Keppler, Decker, and their colleagues in the late 1960s and early 1970s elucidated the primary biochemical lesion induced by this compound.[1][2] D-GalN acts as a specific hepatotoxic agent by trapping uridine phosphates.[3] In the liver, D-GalN is rapidly phosphorylated to this compound-1-phosphate, which then reacts with uridine triphosphate (UTP) to form UDP-galactosamine. The subsequent formation of UDP-N-acetylgalactosamine further consumes the uridine nucleotide pool. This sequestration of uridine phosphates leads to a profound and selective deficiency of UTP in hepatocytes.[4][5][6]

This UTP deficiency has critical downstream consequences, including the inhibition of RNA and protein synthesis, as these processes are dependent on UTP for the synthesis of their precursors.[7] The inability to synthesize essential macromolecules ultimately leads to hepatocyte damage and necrosis, mimicking the histopathological features of human viral hepatitis.[8][9]

References

- 1. Early, reversible plasma membrane injury in galactosamine-induced liver cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental hepatitis induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The trapping of uridine phosphates by this compound. D-glucosamine, and 2-deoxy-D-galactose. A study on the mechanism of galactosamine hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. Selective uridine triphosphate deficiency induced by this compound in liver and reversed by pyrimidine nucleotide precursors. Effect on ribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stork: Response of isolated rat hepatocytes to this compound and uridine [storkapp.me]

- 7. Nature and mechanisms of hepatocyte apoptosis induced by this compound/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental hepatitis induced by this compound (1968) | Dietrich Keppler | 534 Citations [scispace.com]

- 9. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Stereospecificity and Biological Intricacies of D-Galactosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-galactosamine (D-GalN), a naturally occurring amino sugar, is a potent and specific hepatotoxin extensively utilized in experimental models to mimic human liver diseases, including acute liver failure. Its biological activity is intrinsically linked to its unique D-stereoisomeric configuration, which allows for its specific metabolic activation within hepatocytes. This technical guide provides an in-depth exploration of the stereospecific nature of this compound's bioactivity, its molecular mechanism of action centering on the depletion of uridine (B1682114) triphosphate (UTP), and the subsequent cascade of cellular events, including transcriptional and translational inhibition, induction of apoptosis, and a profound inflammatory response. Detailed experimental protocols for inducing and analyzing D-GalN-mediated hepatotoxicity, along with collated quantitative data and visual representations of the key signaling pathways, are presented to serve as a comprehensive resource for researchers in the fields of hepatology, toxicology, and drug development.

The Cornerstone of Bioactivity: Stereospecificity of this compound

The biological effects of galactosamine are exclusively attributed to its D-stereoisomer. This high degree of stereospecificity is dictated by the enzymatic machinery within hepatocytes responsible for its metabolism. The primary pathway for this compound metabolism is the Leloir pathway, which is also responsible for the metabolism of D-galactose.[1] The enzymes in this pathway, particularly galactokinase and UDP-galactose uridyltransferase, possess active sites with a precise three-dimensional arrangement of amino acid residues. This arrangement allows for specific recognition and binding of the D-configuration of galactosamine, while the L-isomer is not recognized and therefore not metabolized to its toxic intermediates.

The metabolism of this compound initiates with its phosphorylation by galactokinase to form this compound-1-phosphate. Subsequently, UDP-galactose uridyltransferase facilitates the reaction of this compound-1-phosphate with uridine triphosphate (UTP) to produce UDP-galactosamine.[1] This "trapping" of uridine in the form of UDP-galactosamine and its derivatives is the pivotal event in D-GalN-induced hepatotoxicity. The inability of L-galactosamine to serve as a substrate for these enzymes renders it biologically inert in this context.

The Central Mechanism: Uridine Triphosphate (UTP) Depletion

The core of this compound's hepatotoxic effect is the severe depletion of the intracellular pool of UTP.[2] This occurs because the rate of UDP-galactosamine formation far exceeds the cell's capacity to regenerate UTP. The consequences of UTP deficiency are profound and multifaceted, leading to a near-complete shutdown of essential cellular processes:

-

Inhibition of RNA Synthesis: UTP is a fundamental building block for RNA transcription. Its depletion halts the synthesis of all forms of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).

-

Inhibition of Protein Synthesis: The cessation of mRNA synthesis, coupled with the disruption of ribosome biogenesis, leads to a rapid and severe inhibition of protein synthesis.

-

Impaired Glycosylation: UTP is a precursor for UDP-sugars, such as UDP-glucose and UDP-galactose, which are essential for the glycosylation of proteins and lipids. Disruption of these processes affects the function and stability of numerous cellular components.

-

Compromised Glycogen (B147801) Synthesis: this compound administration leads to a reduction in glycogen deposition in the liver.[2]

The following diagram illustrates the UTP depletion pathway initiated by this compound.

References

D-Galactosamine as a Precursor for Glycosaminoglycans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactosamine (GalN) is an amino sugar that serves as a crucial precursor for the biosynthesis of glycosaminoglycans (GAGs), particularly chondroitin (B13769445) sulfate (B86663). Its metabolic pathway converges with that of galactose, leading to the formation of UDP-N-acetylgalactosamine (UDP-GalNAc), the direct donor substrate for GAG chain elongation. Beyond its physiological role, this compound is widely utilized in biomedical research as a potent hepatotoxic agent, often in combination with lipopolysaccharide (LPS), to induce a well-characterized model of acute liver failure. This model has been instrumental in elucidating the molecular mechanisms of liver injury, inflammation, and apoptosis. This technical guide provides a comprehensive overview of this compound's role in GAG biosynthesis, the enzymatic pathways involved, and its application in liver injury models. Detailed experimental protocols and quantitative data are presented to facilitate further research in these areas.

Introduction to this compound and Glycosaminoglycans

Glycosaminoglycans are long, unbranched polysaccharides consisting of repeating disaccharide units.[1] These units are typically composed of an amino sugar (either N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (such as glucuronic acid or iduronic acid). GAGs are essential components of the extracellular matrix and cell surfaces, playing critical roles in cell signaling, proliferation, adhesion, and tissue hydration.

The biosynthesis of GAGs is a complex process that occurs in the Golgi apparatus and relies on the availability of activated sugar precursors, known as nucleotide sugars. This compound is a key precursor for the synthesis of GAGs that contain N-acetylgalactosamine, most notably chondroitin sulfate and dermatan sulfate.[2] Chondroitin sulfate, an abundant GAG in connective tissues, is composed of repeating disaccharide units of glucuronic acid and N-acetylgalactosamine.[3]

Metabolic Pathway of this compound for Glycosaminoglycan Biosynthesis

This compound enters the metabolic pathway of galactose to be converted into the activated sugar donor, UDP-N-acetylgalactosamine (UDP-GalNAc).[4] This multi-step process is catalyzed by a series of enzymes primarily in the liver.

The key enzymatic steps are:

-

Phosphorylation: this compound is first phosphorylated by galactokinase to form this compound-1-phosphate, utilizing ATP as the phosphate (B84403) donor.[4]

-

Uridylylation: this compound-1-phosphate is then converted to UDP-galactosamine in a reaction catalyzed by UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase .[4]

-

Acetylation and Pyrophosphorylation: While the direct acetylation of UDP-galactosamine can occur, the primary route to UDP-GalNAc involves the conversion of this compound-1-phosphate to N-acetylgalactosamine-1-phosphate, which is then converted to UDP-N-acetylgalactosamine by UDP-N-acetylgalactosamine pyrophosphorylase (also known as UDP-sugar pyrophosphorylase), using UTP.

The resulting UDP-GalNAc is the immediate precursor for the polymerization of chondroitin sulfate chains by chondroitin synthases .[2]

Metabolic conversion of this compound to glycosaminoglycans.

Quantitative Data

Enzyme Kinetics

The efficiency of the enzymes involved in this compound metabolism is crucial for the overall rate of GAG synthesis. The following table summarizes available kinetic data for key enzymes.

| Enzyme | Substrate | Organism/Source | Km | Vmax | Reference |

| Galactokinase | D-Galactose | Pig Liver | 0.09 mM | - | [5] |

| Galactokinase | 2-deoxy-D-galactose | Human | 1.1 mM | 4.8 s-1 | [6] |

| UDP-glucose:α-D-galactose-1-phosphate uridylyltransferase | Galactose-1-phosphate | Human Fibroblasts | - | - | [7] |

| β-Galactosidase | p-nitrophenyl β-D-galactopyranoside | Ketsingiella geocarpa | Varies with denaturant | Varies with denaturant | [8] |

Note: Specific kinetic data for this compound as a substrate for these enzymes is limited in the literature. The provided data for related substrates offers an approximation of enzyme activity.

This compound-Induced Liver Injury: Dose-Response

The hepatotoxic effects of this compound, often in combination with LPS, are dose-dependent. The following table provides examples of doses used in animal models to induce liver injury.

| Animal Model | This compound Dose | Co-agent (Dose) | Observed Effects | Reference |

| Mice | 700 mg/kg (i.p.) | LPS (10 µg/kg, i.p.) | Hepatocyte apoptosis at 6-10 hours | [9] |

| Rats | 400 mg/kg (i.p.) | - | Increased liver marker enzymes | [10] |

| Mice | 400 mg/kg (i.p.) | LPS (10 µg/kg, i.p.) | Increased serum ALT, TNF-α, IFN-γ | [11][12] |

This compound in Liver Injury Research

A primary application of this compound in research is the induction of acute liver failure in animal models.[10] this compound-induced hepatotoxicity is characterized by the depletion of uridine (B1682114) triphosphate (UTP) pools, leading to the inhibition of RNA and protein synthesis.[10] This sensitization of hepatocytes makes them highly susceptible to the pro-inflammatory effects of agents like LPS.

Signaling Pathways in this compound/LPS-Induced Liver Injury

The combination of this compound and LPS triggers a complex cascade of signaling events that culminate in hepatocyte apoptosis and necrosis. The key pathways involved are:

-

TNF-α Signaling: LPS stimulates Kupffer cells to release Tumor Necrosis Factor-alpha (TNF-α). TNF-α binds to its receptor (TNFR1) on hepatocytes, initiating a signaling cascade that can lead to either cell survival or apoptosis. In this compound-sensitized cells, the pro-apoptotic pathway is favored.[11][13]

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. While TNF-α can activate NF-κB to promote the expression of anti-apoptotic genes, this protective effect is diminished in the presence of this compound, tipping the balance towards cell death.[14][15]

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are stress-activated kinases that are strongly induced by TNF-α. Sustained activation of JNK and p38 contributes significantly to hepatocyte apoptosis.[10]

Signaling pathways in this compound/LPS-induced liver injury.

Experimental Protocols

Isolation of Primary Hepatocytes from Rodent Liver

This protocol describes the two-step collagenase perfusion method for isolating primary hepatocytes from rats or mice.

Materials:

-

Perfusion Buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+)

-

Collagenase Solution (e.g., Collagenase Type IV in Williams' Medium E)

-

Wash Medium (e.g., Williams' Medium E with 10% FBS)

-

Culture Medium (e.g., Williams' Medium E supplemented with hormones and antibiotics)

-

Collagen-coated culture plates

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Perform a laparotomy to expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with pre-warmed Perfusion Buffer to flush the liver of blood.

-

Once the liver is cleared, switch the perfusion to the pre-warmed Collagenase Solution.

-

Perfuse until the liver becomes soft and digested (typically 10-15 minutes).

-

Excise the liver and transfer it to a sterile dish containing Wash Medium.

-

Gently tease the liver apart to release the hepatocytes.

-

Filter the cell suspension through a sterile gauze or cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at low speed (e.g., 50 x g) for 2-3 minutes to pellet the hepatocytes.

-

Discard the supernatant and gently resuspend the hepatocyte pellet in Wash Medium. Repeat the wash step 2-3 times.

-

After the final wash, resuspend the cells in Culture Medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Plate the hepatocytes on collagen-coated plates at the desired density.

Quantification of Glycosaminoglycan Synthesis using 35S-Sulfate Incorporation

This method measures the synthesis of sulfated GAGs by quantifying the incorporation of radioactive sulfate.

Materials:

-

Primary hepatocytes or liver cell line

-

Culture medium (sulfate-free)

-

35S-Sodium Sulfate

-

This compound

-

Lysis Buffer (e.g., 0.1 M NaOH)

-

Pronase solution

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Culture hepatocytes to the desired confluency.

-

Wash the cells with sulfate-free medium.

-

Pre-incubate the cells in sulfate-free medium with or without this compound for a specified time.

-

Add 35S-Sodium Sulfate to the medium and incubate for the desired labeling period (e.g., 4-24 hours).

-

Remove the labeling medium and wash the cells with cold PBS.

-

Lyse the cells with Lysis Buffer and collect the lysate.

-

Neutralize the lysate and digest with pronase to remove the protein core from proteoglycans.

-

Precipitate proteins and peptides with TCA and centrifuge to collect the supernatant containing the GAGs.

-

Precipitate the GAGs from the supernatant with ethanol overnight at 4°C.

-

Centrifuge to pellet the GAGs, wash the pellet with ethanol, and air dry.

-

Resuspend the GAG pellet in water or a suitable buffer.

-

Quantify the incorporated radioactivity by liquid scintillation counting.

-

Normalize the results to total protein or DNA content.

Western Blot Analysis of MAPK Pathway Activation

This protocol details the detection of phosphorylated (activated) JNK and p38 MAPK in liver tissue or cell lysates.

Materials:

-

Liver tissue or cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize liver tissue or lyse cells in ice-cold RIPA buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total JNK, total p38, and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Conclusion

This compound is a multifaceted molecule of significant interest to researchers in glycobiology and hepatology. As a precursor for glycosaminoglycans, it is integral to the synthesis of essential components of the extracellular matrix. Concurrently, its ability to induce a reproducible and clinically relevant model of acute liver failure provides a powerful tool for investigating the complex signaling pathways that govern liver injury and inflammation. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and professionals in drug development, facilitating further advancements in our understanding of GAG biosynthesis and the pathophysiology of liver disease.

References

- 1. Glycosaminoglycan Sulfation and Signaling [sigmaaldrich.com]

- 2. KEGG PATHWAY: Glycosaminoglycan biosynthesis - chondroitin sulfate / dermatan sulfate - Reference pathway [kegg.jp]

- 3. scilit.com [scilit.com]

- 4. Kinetic studies with liver galactokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UDP-glucose: alpha-D-galactose-1-phosphate uridylytransferase activity in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tumor necrosis factor-alpha-induced IKK phosphorylation of NF-kappaB p65 on serine 536 is mediated through the TRAF2, TRAF5, and TAK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ASK1-p38 MAPK/JNK signaling cascade mediates anandamide-induced PC12 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]

- 13. The ASK1-MAP kinase cascades in mammalian stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Functions of D-Galactosamine-Containing Glycoproteins

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein structure, function, and localization. Among the vast array of monosaccharides involved, N-acetylgalactosamine (GalNAc), an amino sugar derivative of galactose, plays a central role, particularly in mucin-type O-glycosylation and as a terminal residue on N-linked glycans. Glycoproteins containing terminal D-Galactosamine or its N-acetylated form (GalNAc) are integral to a multitude of physiological and pathophysiological processes. These include serum glycoprotein (B1211001) homeostasis, lipid metabolism, immune modulation, and cell signaling. The highly specific recognition of terminal GalNAc residues by the Asialoglycoprotein Receptor (ASGPR) on hepatocytes has not only illuminated fundamental biological pathways but has also paved the way for revolutionary liver-targeted therapeutic strategies. This technical guide provides an in-depth exploration of the core physiological functions of these glycoproteins, details the signaling pathways they modulate, presents quantitative data on their interactions, and outlines key experimental protocols for their study.

Core Physiological Functions

The functions of this compound (GalN) and GalNAc-containing glycoproteins are largely dictated by their structure and the specific receptors or lectins they interact with. The most prominent functions are mediated by the initiation of O-glycosylation and through terminal glycan recognition.

Mucin-Type O-Glycosylation Initiation